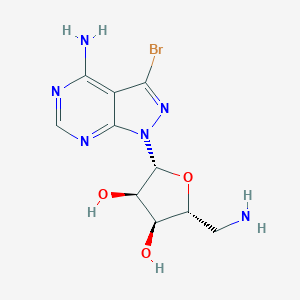

Adenosine kinase inhibitor GP515

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine kinase inhibitor GP515 is a chemical compound that has been identified as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound selectively inhibits the enzyme adenosine kinase, which plays a crucial role in regulating the levels of adenosine in the body. Adenosine is a signaling molecule that is involved in various physiological processes such as inflammation, immune response, and neurotransmission.

Mécanisme D'action

Adenosine kinase inhibitor GP515 selectively inhibits the enzyme adenosine kinase, which is responsible for the phosphorylation of adenosine to form AMP. By inhibiting adenosine kinase, adenosine levels in the body are increased, leading to various physiological effects. Adenosine is known to activate various signaling pathways such as the adenosine receptor signaling pathway, which plays a crucial role in regulating inflammation, immune response, and neurotransmission.

Effets Biochimiques Et Physiologiques

Adenosine kinase inhibitor GP515 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, adenosine kinase inhibitor GP515 has been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the levels of neurotransmitters such as dopamine and serotonin. In vivo, adenosine kinase inhibitor GP515 has been shown to reduce tumor growth and metastasis, improve cognitive function, and reduce neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

Adenosine kinase inhibitor GP515 has several advantages and limitations for lab experiments. The advantages include its high selectivity for adenosine kinase, its ability to modulate various physiological processes, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity at high doses, and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

Adenosine kinase inhibitor GP515 has several potential future directions for research. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective adenosine kinase inhibitors, the identification of novel therapeutic applications for adenosine kinase inhibitors, and the development of new methods for the synthesis of adenosine kinase inhibitors. Additionally, the use of adenosine kinase inhibitors in combination with other drugs or therapies may lead to improved therapeutic outcomes in various diseases.

Méthodes De Synthèse

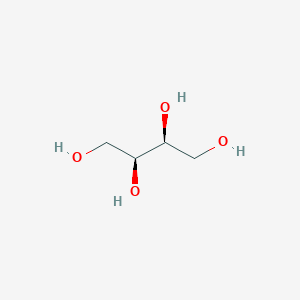

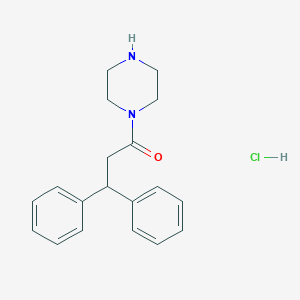

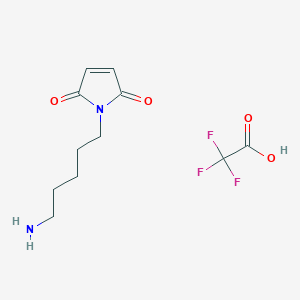

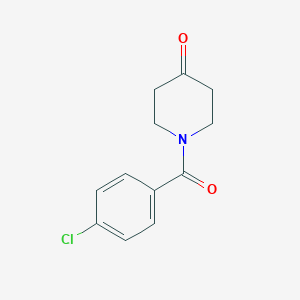

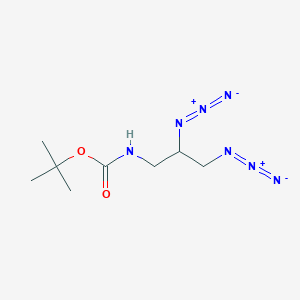

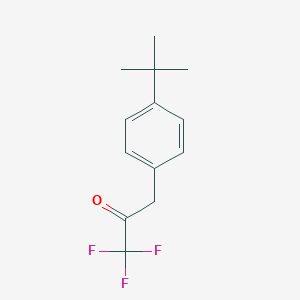

The synthesis of adenosine kinase inhibitor GP515 involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of ribose using a suitable protecting group such as benzoyl chloride. The second step involves the reaction of the protected ribose with adenine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the protected adenosine intermediate. The third step involves the deprotection of the benzoyl group using a suitable base such as sodium methoxide to obtain adenosine. The final step involves the modification of adenosine using a suitable reagent such as 2,4-dichloro-5-nitropyrimidine to obtain adenosine kinase inhibitor GP515.

Applications De Recherche Scientifique

Adenosine kinase inhibitor GP515 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, adenosine kinase inhibitor GP515 has been shown to reduce tumor growth and metastasis by inhibiting the production of adenosine, which is known to promote tumor growth and immune evasion. In inflammation, adenosine kinase inhibitor GP515 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of immune cells such as macrophages and T cells. In neurological disorders, adenosine kinase inhibitor GP515 has been shown to improve cognitive function and reduce neuroinflammation by modulating the levels of adenosine in the brain.

Propriétés

Numéro CAS |

144928-48-3 |

|---|---|

Nom du produit |

Adenosine kinase inhibitor GP515 |

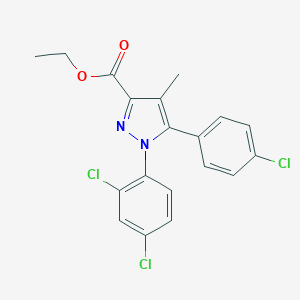

Formule moléculaire |

C10H13BrN6O3 |

Poids moléculaire |

345.15 g/mol |

Nom IUPAC |

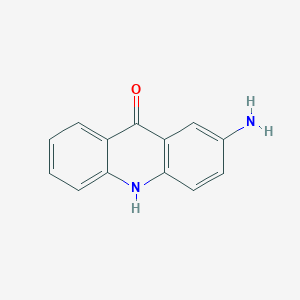

(2R,3R,4S,5R)-2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(aminomethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1 |

Clé InChI |

LTTBFVDMHCIDPM-BHBWVORQSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(N=C2Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |

Autres numéros CAS |

144928-48-3 |

Synonymes |

4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromopyrazolo(3,4-d)pyrimidine adenosine kinase inhibitor GP515 GP 1-515 GP-1-515 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)